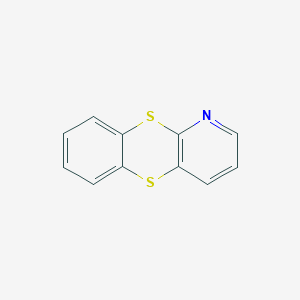

1-Azathianthrene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Azathianthrene has been reported in a few studies. One method involves the reaction of 2,3,5,6-tetrachloropyridine and 1,2-benzenedithiol in dimethylformamide (DMF) in the presence of sodium bicarbonate . Another method involves the reaction of the dianion of 3-mercaptopyridin-2(1H)-thione with 2-chloronitrobenzene in N,N-dimethylformamide .Wissenschaftliche Forschungsanwendungen

Bioactivation and Pharmacogenetics

- Bioactivation in Inflammatory Diseases and Organ Transplantations : Azathioprine, a thiopurine prodrug, is used for immunosuppression in the treatment of inflammatory diseases and in organ transplantation regimens. Its action is based on the release of 6-mercaptopurine, with human glutathione transferases (GSTs) playing a significant role in its biotransformation (Eklund, Moberg, Bergquist, & Mannervik, 2006).

- Pharmacogenetic Associations in Liver Transplantation : The association of genetic polymorphisms in thiopurine methyltransferase (TPMT) and inosine triphosphate pyrophosphatase (ITPase) with adverse drug reactions to azathioprine therapy in liver transplant patients has been studied. This emphasizes the importance of pharmacogenetics in determining drug response and toxicity (Breen, Marinaki, Arenas, & Hayes, 2005).

Molecular and Cellular Mechanisms

- Effects on T Lymphocytes in Autoimmune Diseases : Azathioprine and its metabolites induce apoptosis of T cells, important for their immunosuppressive effects in diseases like Crohn's disease. This occurs through the modulation of Rac1 activation upon CD28 costimulation (Tiede, Fritz, Strand, Poppe, Dvorský, Strand, Lehr, Wirtz, Becker, Atreya, Mudter, Hildner, Bartsch, Holtmann, Blumberg, Iven, Galle, Ahmadian, & Neurath, 2003).

Inflammatory Bowel Disease Treatment

- Use in Inflammatory Bowel Disease : Azathioprine, a prodrug of 6‐mercaptopurine, has been used for over 30 years in treating inflammatory bowel diseases like ulcerative colitis and Crohn’s disease. However, its slow action requires weeks or months to achieve clinical efficacy (Nielsen, Vainer, & Rask-Madsen, 2001).

Hepatotoxicity and Mitochondrial Dysfunction

- Hepatotoxicity in Clinical Practice : Azathioprine's unpredictable hepatotoxicity was investigated, revealing its potential molecular cytotoxic mechanisms towards isolated rat hepatocytes. The study suggests that azathioprine-induced cytotoxicity may partly be due to reactive oxygen species (ROS) formation and glutathione depletion, resulting in oxidative stress and mitochondrial injury (Maruf, Wan, & O'Brien, 2014).

Dermatological Applications

- Dermatological Uses and Mechanism of Action : Dermatologists have used azathioprine for several decades to treat skin diseases. It disrupts nucleic acid synthesis and interferes with T-cell activation. Azathioprine is primarily used for immunobullous diseases, eczematous disorders, and photodermatoses. Recent studies have advanced understanding of its metabolism and action, including inhibition of the CD28 signal transduction pathway (Patel, Swerlick, & McCall, 2006).

Organ Transplantation and Immunomodulation

- Immunosuppression in Organ Transplantation : Azathioprine is used as an adjunctive immunosuppressive agent in organ transplantation. Its immunosuppressive properties are linked to its ability to modulate gene expression in activated T lymphocytes, particularly inhibiting genes involved in immunity and inflammation (Thomas, Myhre, Tschumper, Sreekumar, Jelinek, McKEAN, Lipsky, Sandborn, & Egan, 2005).

Eigenschaften

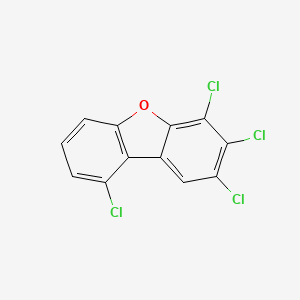

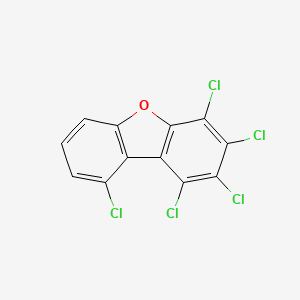

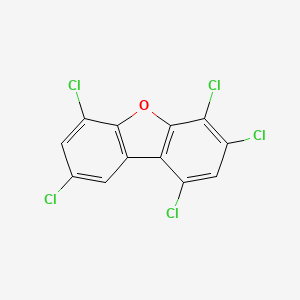

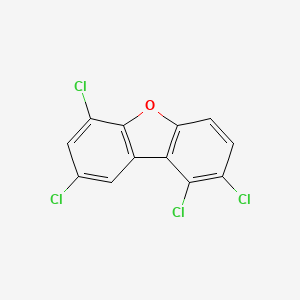

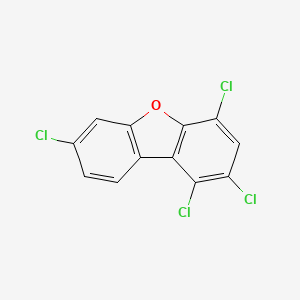

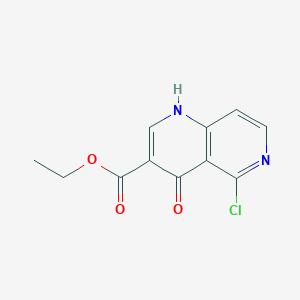

IUPAC Name |

[1,4]benzodithiino[3,2-b]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGULXMVSDCMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=C(S2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455069 | |

| Record name | [1,4]Benzodithiino[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azathianthrene | |

CAS RN |

85344-73-6 | |

| Record name | [1,4]Benzodithiino[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.